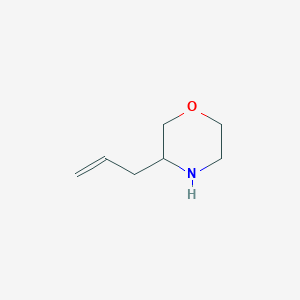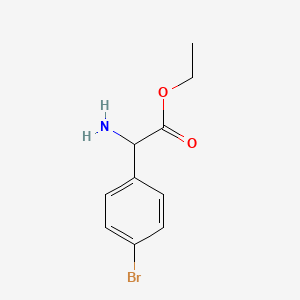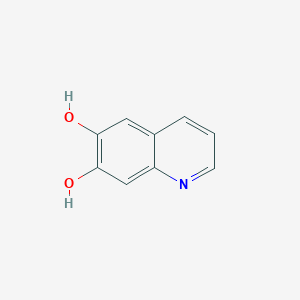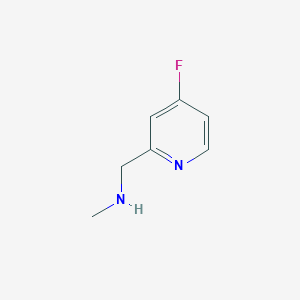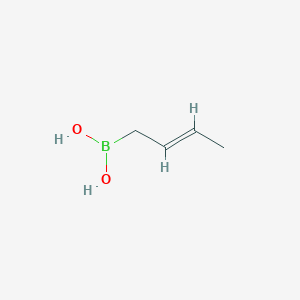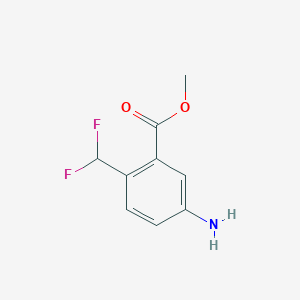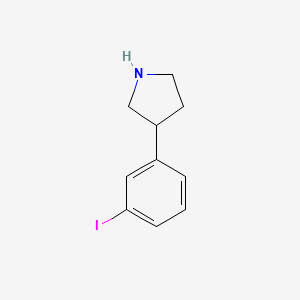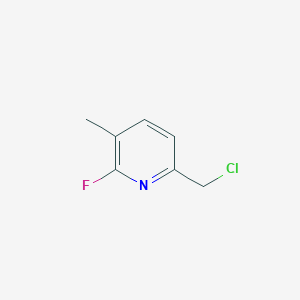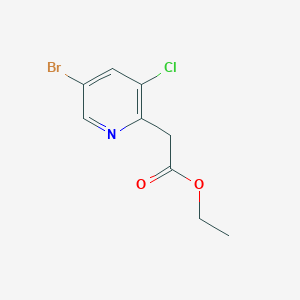![molecular formula C16H27NO4 B13030476 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid is an organic compound with the molecular formula C14H27N3O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in chemical synthesis and research due to its interesting structural properties and reactivity .
Preparation Methods
The synthesis of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to undergo selective reactions. The spirocyclic structure imparts unique conformational properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylic acid include:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of functional groups.
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid: This compound has a smaller ring size, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-10-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-9-5-8-16(11-17)7-4-6-12(10-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
ABXBTHDTYAQEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


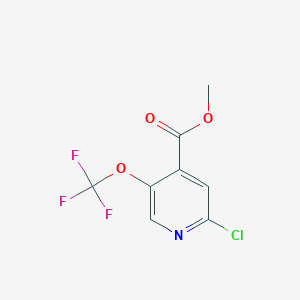
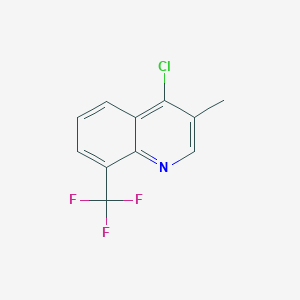
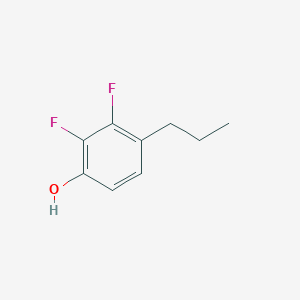
![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)
